N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-methylbenzamide
CAS No.: 1207015-17-5
VCID: VC4719784
Molecular Formula: C20H17N5O3
Molecular Weight: 375.388
* For research use only. Not for human or veterinary use.

Description |
Synthesis and Chemical ReactionsThe synthesis of such compounds typically involves multi-component reactions or one-pot synthesis strategies to efficiently form complex structures from simpler precursors. For example, N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide can be synthesized using a one-pot method involving furan derivatives, isopropyl-substituted pyrimidines, and xanthene derivatives. Potential Biological ActivitiesCompounds with similar structures have shown promise in medicinal chemistry due to their potential interactions with biological targets such as enzymes or receptors involved in cancer progression or inflammation. For instance, compounds containing furan and pyrazole rings have been explored for their anti-cancer properties. Research Findings and DataWhile specific research findings on N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-methylbenzamide are not available, related compounds have demonstrated biological activity. For example, compounds with larger molecular sizes, such as 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans, have shown improved anti-HIV-1 activity . Table: Comparison of Related Compounds
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CAS No. | 1207015-17-5 | ||||||||||||||||
Product Name | N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-3-methylbenzamide | ||||||||||||||||
Molecular Formula | C20H17N5O3 | ||||||||||||||||
Molecular Weight | 375.388 | ||||||||||||||||
IUPAC Name | N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-methylbenzamide | ||||||||||||||||
Standard InChI | InChI=1S/C20H17N5O3/c1-12-5-3-6-14(9-12)19(27)22-17-11-15(16-7-4-8-28-16)24-25(17)20-21-13(2)10-18(26)23-20/h3-11H,1-2H3,(H,22,27)(H,21,23,26) | ||||||||||||||||
Standard InChIKey | HCGGHNXNONASAD-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C4=CC=CO4 | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 135879822 | ||||||||||||||||
Last Modified | Aug 17 2023 |
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